BX471
CAS No.: 217645-70-0
Cat. No.: VC0003889
Molecular Formula: C21H24ClFN4O3
Molecular Weight: 434.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 217645-70-0 |
---|---|
Molecular Formula | C21H24ClFN4O3 |
Molecular Weight | 434.9 g/mol |
IUPAC Name | [5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea |
Standard InChI | InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1 |
Standard InChI Key | XQYASZNUFDVMFH-CQSZACIVSA-N |
Isomeric SMILES | C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F |
SMILES | CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F |
Canonical SMILES | CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F |
Appearance | Assay:≥98%A crystalline solid |
Pharmacodynamic and Pharmacokinetic Characteristics
Pharmacokinetics and Metabolism
BX471 exhibits linear pharmacokinetics with dose-proportional exposure. In healthy volunteers, a single 600 mg oral dose achieved a peak plasma concentration (Cₘₐₓ) of 1.2 µg/mL within 2–3 hours, with a terminal half-life of 6–8 hours . Steady-state concentrations are reached after 3 days of twice-daily dosing, with minimal accumulation . Metabolism occurs primarily via hepatic cytochrome P450 enzymes (CYP3A4/5), yielding inactive metabolites excreted renally. No clinically significant drug-drug interactions have been reported, though coadministration with CYP3A4 inhibitors may require dose adjustments.
Preclinical Research Findings
Renal Fibrosis and Obstructive Nephropathy
Unilateral ureteral obstruction (UUO) in mice induces progressive renal fibrosis via CCR1-dependent macrophage infiltration. BX471 (10 mg/kg/day orally) reduced interstitial fibrosis by 50% at day 7, as quantified by collagen deposition (Sirius red staining) . Mechanistically, it suppressed transforming growth factor-β (TGF-β) and α-smooth muscle actin (α-SMA) expression, key drivers of fibroblast activation .
Adverse Event Profile
In phase I trials, BX471 was well-tolerated. Common adverse events included mild headache (15%) and gastrointestinal discomfort (12%), resolving without intervention . No serious adverse events or dose-limiting toxicities were reported.
Mechanisms of Action in Inflammatory Diseases
Neutrophil and Monocyte Recruitment
CCR1 antagonism disrupts chemokine gradients critical for leukocyte trafficking. In sepsis, BX471 reduces neutrophil adhesion to endothelial cells by downregulating integrin αMβ2 (Mac-1) expression . Similarly, in renal fibrosis, it inhibits monocyte-derived macrophage accumulation by blocking CCL5-CCR1 interactions .
Modulation of Fibrotic Pathways
BX471’s anti-fibrotic effects involve dual mechanisms: (1) direct inhibition of CCR1 on fibroblasts, reducing their migration and collagen synthesis, and (2) indirect suppression of profibrotic cytokines (e.g., TGF-β) released by infiltrating macrophages . In UUO mice, these mechanisms synergistically attenuated tubular atrophy and interstitial fibrosis .
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